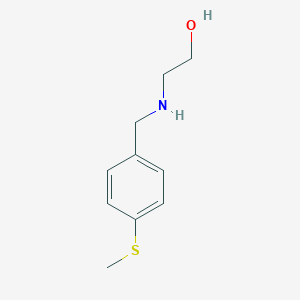

2-((4-(Methylthio)benzyl)amino)ethanol

Description

Properties

IUPAC Name |

2-[(4-methylsulfanylphenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNHNDNJEDGUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365292 | |

| Record name | 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774556-23-9 | |

| Record name | 2-((4-(METHYLTHIO)BENZYL)AMINO)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(Methylthio)benzyl Chloride

The foundational step involves converting 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride , a reaction catalyzed by hydrochloric acid in a water-immiscible solvent such as toluene. As demonstrated in the synthesis of COX-2 inhibitor intermediates, this chlorination proceeds at mild temperatures (10–40°C) over 1–4 hours. The mechanism entails protonation of the hydroxyl group, followed by nucleophilic displacement by chloride ions.

Typical Conditions

| Parameter | Value |

|---|---|

| Reactant Ratio (HCl:Alcohol) | 1:1 (stoichiometric) |

| Solvent | Toluene |

| Temperature | 25–40°C |

| Reaction Time | 2–3 hours |

The product is isolated via phase separation and solvent evaporation, yielding 4-(methylthio)benzyl chloride with >95% purity.

Alkylation of Ethanolamine

The chloride intermediate undergoes nucleophilic substitution with ethanolamine to form the target compound. This step parallels cyanide displacement reactions observed in phenylacetonitrile syntheses, where phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems. For ethanolamine, a polar aprotic solvent like dimethylformamide (DMF) and a base (e.g., K₂CO₃) are employed to deprotonate the amine, promoting efficient alkylation.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Chloride:Ethanolamine) | 1:1.2 |

| Solvent | DMF |

| Base | K₂CO₃ (1.5 equiv) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol, achieving yields of 70–85%.

Reductive Amination of 4-(Methylthio)benzaldehyde

Oxidation of 4-(Methylthio)benzyl Alcohol

An alternative route begins with oxidizing 4-(methylthio)benzyl alcohol to 4-(methylthio)benzaldehyde . While not explicitly detailed in the cited patents, this transformation is achievable using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Oxidation Protocol

| Parameter | Value |

|---|---|

| Oxidizing Agent | PCC (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

The aldehyde is isolated via column chromatography, with yields exceeding 80%.

Condensation with Ethanolamine

The aldehyde reacts with ethanolamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C) are viable strategies, as seen in Mirabegron intermediate synthesis.

Reductive Amination Conditions

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (5% w/w) |

| Hydrogen Source | Ammonium formate (3 equiv) |

| Solvent | Methanol |

| Temperature | 60–70°C |

| Reaction Time | 5–7 hours |

Post-reduction, the product is filtered and crystallized from toluene, yielding 65–75% of 2-((4-(methylthio)benzyl)amino)ethanol.

Mitsunobu Reaction for Direct Coupling

Mechanistic Overview

| Parameter | Value |

|---|---|

| Reagents | DEAD (1.5 equiv), PPh₃ (1.5 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

While theoretically feasible, this method faces challenges such as competing ether formation and high reagent costs, rendering it less practical for large-scale synthesis compared to nucleophilic substitution or reductive amination.

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Purification Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | Low | High | Moderate |

| Reductive Amination | 65–75 | Moderate | Moderate | High |

| Mitsunobu Reaction | 50–60 | High | Low | High |

Nucleophilic substitution emerges as the most industrially viable approach due to its high yield, low cost, and straightforward purification. Reductive amination, while effective, requires specialized equipment for hydrogenation, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Methylthio)benzyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-(Methylthio)benzyl)amino)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((4-(Methylthio)benzyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₁H₁₇NOS

- Aminoethanol (–NH–CH₂CH₂OH): A polar moiety enabling hydrogen bonding and solubility in aqueous environments .

- Reductive amination : Using aldehydes/ketones with primary amines and reducing agents (e.g., NaBH₃CN) .

- Alkylation : Reaction of secondary amines with alkyl halides in the presence of bases (e.g., triethylamine) .

Applications: Potential uses include:

- Pharmaceutical intermediates : Structural similarity to bioactive amines suggests applications in drug development .

- Chemical research : As a building block for complex molecules due to its dual functional groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Bioactivity

Electron Effects: Methylthio (–SCH₃): Electron-donating via sulfur’s lone pairs, enhancing aromatic ring activation for electrophilic substitution. Methoxy (–OCH₃): Stronger electron-donating effect than –SCH₃, increasing ring reactivity but reducing lipophilicity . Nitro (–NO₂): Electron-withdrawing, deactivating the ring and directing meta substitution .

Biological Interactions: Aminoethanol Group: Enables hydrogen bonding with biological targets (e.g., enzymes, receptors) . Fluorine Substituent: Increases metabolic stability and bioavailability in drug candidates .

Lipophilicity :

– Methylthio vs. Methoxy : –SCH₃ increases logP (lipophilicity) compared to –OCH₃, favoring membrane permeability .

Case Studies in Research

- Antimicrobial Activity: Compounds with –SCH₃ (e.g., 2-[(4-Fluorobenzyl)thio]ethanol) exhibit superior antibacterial activity compared to –OCH₃ analogs due to enhanced membrane penetration .

Biological Activity

2-((4-(Methylthio)benzyl)amino)ethanol, with the chemical formula C₁₁H₁₅NOS and a molecular weight of approximately 211.31 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound includes a methylthio group attached to a benzylamine moiety and an ethanolamine backbone. This configuration facilitates various chemical interactions, leading to significant biological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 211.31 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline solid |

The biological activity of this compound can be attributed to several key mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including adrenergic receptors, potentially mimicking the physiological effects of epinephrine, such as increased heart rate and blood pressure.

- Enzyme Modulation : It has been suggested that this compound can modulate enzyme activities involved in neurotransmitter metabolism, which may influence mood and cognitive functions.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains by disrupting biofilm formation and bacterial cell integrity .

- Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, promoting apoptosis through specific signaling pathways .

Biological Activity Overview

The following sections detail the biological activities of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Properties

The compound demonstrates notable antimicrobial activity against both planktonic and biofilm-associated bacteria. The following table summarizes its efficacy compared to standard antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC (Antibiotic) |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | Ciprofloxacin | 4 µg/mL |

| Staphylococcus aureus | 16 µg/mL | Erythromycin | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | Ampicillin | 32 µg/mL |

These results highlight the potential of this compound as an alternative antimicrobial agent, especially in the context of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. The following table outlines its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| B16-F10 | 150 | Cell cycle arrest in S phase |

The ability to induce apoptosis and halt cell cycle progression indicates its potential as an anticancer therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on the efficacy of this compound against biofilms formed by E. coli revealed a significant reduction in biofilm mass at concentrations lower than those required for conventional antibiotics. This suggests a promising avenue for combating antibiotic-resistant infections .

Case Study 2: Anticancer Potential

In another investigation involving MCF-7 cells, treatment with this compound resulted in increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity. Treated cells exhibited morphological changes consistent with apoptosis, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-((4-(methylthio)benzyl)amino)ethanol and its derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, 4-(methylthio)benzyl halides (e.g., bromide) are reacted with amino alcohols like ethanolamine under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents (DMF or acetonitrile) at elevated temperatures (80–100°C). Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. Characterization employs -/-NMR, mass spectrometry, and X-ray crystallography for structural confirmation .

Q. How are intermediates like 4-(methylthio)benzyl bromide synthesized for use in preparing this compound?

- Methodological Answer : 4-(Methylthio)benzyl bromide is typically obtained by brominating 4-(methylthio)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Alternatively, thiol-methylation of 4-bromobenzylthiol with methyl iodide in basic conditions (NaOH) yields the precursor. Reaction progress is tracked via GC-MS, and purification involves distillation or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : -NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., methylthio singlet at δ ~2.4 ppm, benzyl protons at δ ~7.2–7.4 ppm). -NMR confirms carbon frameworks (e.g., methylthio carbon at δ ~15–16 ppm). High-resolution mass spectrometry (HRMS) validates molecular ions, while X-ray crystallography resolves stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. Stability studies (HPLC, TGA) show degradation under strong acidic/basic conditions (pH <3 or >11) and UV light exposure. Storage recommendations include inert atmospheres (N₂), amber vials, and temperatures below –20°C to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can low yields in the dialkylation of ethyl nitroacetate with 4-(methylthio)benzyl halides be addressed?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using phase-transfer catalysts (e.g., tetrabutylammonium bromide), increasing solvent polarity (e.g., DMF), or employing Finkelstein-type halogen exchange (KI for Br → I substitution)—can enhance reactivity. Kinetic studies (via -NMR or in situ IR) help identify rate-limiting steps .

Q. How do para-substituents (e.g., methylthio vs. methoxy) influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-donating groups (e.g., methylthio) activate the benzyl position for nucleophilic attack, while electron-withdrawing groups deactivate it. Computational studies (DFT calculations, Hammett σ constants) quantify substituent effects. Experimentally, comparing reaction rates (e.g., with 4-methoxy vs. 4-nitro analogs) under identical conditions reveals electronic contributions to reactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted halides) or assay variability. Reproducibility requires rigorous purification (HPLC, recrystallization) and standardized bioassays (e.g., MIC tests for antimicrobial activity). Meta-analyses of structure-activity relationships (SAR) across studies can identify critical functional groups (e.g., aminoethanol vs. methylthio moieties) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to enzymes like cytochrome P450 or bacterial kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate molecular descriptors (logP, polar surface area) with activity data to prioritize derivatives for synthesis .

Q. What are the environmental implications of synthetic byproducts, and how can they be mitigated?

- Methodological Answer : Byproducts like halogenated solvents or unreacted thiols pose ecotoxicity risks. Green chemistry approaches—biocatalysis (e.g., alcohol dehydrogenases), solvent substitution (e.g., cyclopentyl methyl ether), and waste minimization via flow chemistry—reduce environmental impact. Lifecycle assessments (LCAs) quantify improvements .

Future Research Directions

Q. What unexplored applications warrant investigation for this compound?

- Methodological Answer :

Potential areas include: - Anticancer Activity : Screening against kinase inhibitors (e.g., EGFR mutants) using cell viability assays (MTT).

- Material Science : Incorporation into metal-organic frameworks (MOFs) for gas adsorption studies.

- Neuroscience : Evaluating neuroprotective effects via in vitro models (e.g., SH-SY5Y cells under oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.